molecular formula C28H30N4O3S B10869990 Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate

Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10869990
M. Wt: 502.6 g/mol
InChI Key: NAJCQQODHFZACS-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of adamantyl, phenyl, and triazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and adamantyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl and adamantyl derivatives.

Scientific Research Applications

Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The adamantyl group provides steric bulk, enhancing binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the adamantyl group, which imparts rigidity and enhances binding interactions. The combination of the triazole and phenyl groups further contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 4-[[2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C28H30N4O3S/c1-35-25(34)21-7-9-22(10-8-21)29-24(33)17-36-27-31-30-26(32(27)23-5-3-2-4-6-23)28-14-18-11-19(15-28)13-20(12-18)16-28/h2-10,18-20H,11-17H2,1H3,(H,29,33)

InChI Key

NAJCQQODHFZACS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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